tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
Overview
Description
Tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a derivative of isoindole, characterized by the presence of a tert-butyl ester group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalimide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a selective reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced further to modify the isoindole core or the ester group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides, thioesters, or other derivatives.
Scientific Research Applications
Tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxamide: Similar structure but with an amide group instead of an ester.
tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-thioester: Contains a thioester group, offering different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl (3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-AXFHLTTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H](C[C@@H]2C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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